3-Methyl-1,4-dioxane-2,5-dione

Descripción general

Descripción

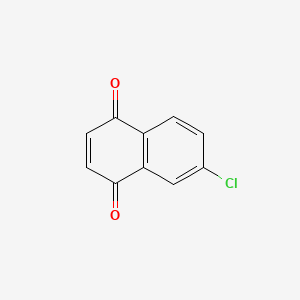

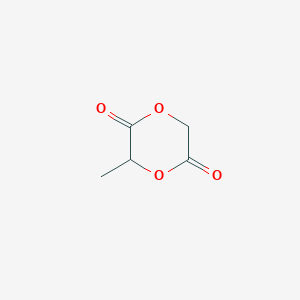

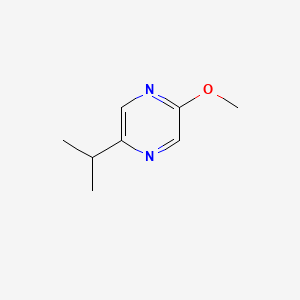

3-Methyl-1,4-dioxane-2,5-dione is a member of the class of dioxane diones . It is a biodegradable and sequenced compound with four stereoisomers . It has a molecular formula of C5H6O4 , an average mass of 130.099 Da , and a ChemSpider ID of 8466282 .

Synthesis Analysis

The synthesis of 3-Methyl-1,4-dioxane-2,5-dione involves a reaction between polylactide, PLA, in the presence of DMAP and NaBPh4 . The cyclic esters 3-methyl-1,4-dioxane-2,5-dione and 3,6,6-trimethyl-1,4-dioxane-2,5-dione undergo similar ring enlarging reactions to give cyclic 18-membered ring esters as determined by ESI-MS .Molecular Structure Analysis

The molecule of 3-Methyl-1,4-dioxane-2,5-dione possesses a 1,4-dioxane-2,5-dione six-membered ring, as well as two different substituents, i.e., methyl and propynyloxymethyl groups, linked to atoms C1 and C3, respectively . The hemilactide heterocycle exhibits a twist-boat conformation .Chemical Reactions Analysis

3-Methyl-1,4-dioxane-2,5-dione has been shown to degrade in mammalian tissue by ring opening and polymerization reactions .Physical And Chemical Properties Analysis

3-Methyl-1,4-dioxane-2,5-dione has a density of 1.3±0.1 g/cm3, a boiling point of 296.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±3.0 kJ/mol and a flash point of 160.9±18.8 °C . It has a molar refractivity of 26.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 101.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Precursor for Polylactide Polymers

3-Methyl-1,4-dioxane-2,5-dione, also known as lactide, is an important precursor for obtaining polylactide polymers . These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .

Synthesis of Optically Active Terpyridine

This compound may be used in the synthesis of optically active terpyridine containing poly (L-lactide)s . This process involves the creation of new polylactide materials with regular structures that allow clarification of polymer behavior at the supramolecular level .

Production of Polydisperse Lactic Acid Oligomers

3-Methyl-1,4-dioxane-2,5-dione is used in the production of polydisperse lactic acid oligomers . These oligomers have a wide range of applications in various industries.

Synthesis of Bicyclic and Tricyclic Lactide Derivatives

This compound is employed in the synthesis of bicyclic and tricyclic lactide derivatives . These derivatives have unique properties that make them useful in a variety of applications.

Production of Biodegradable Copolymers

3-Methyl-1,4-dioxane-2,5-dione is used in the synthesis of biodegradable copolymers . These copolymers are environmentally friendly and have a wide range of applications.

Synthesis of Functionalized Biodegradable Monomers

3-Methyl-1,4-dioxane-2,5-dione is a functionalized biodegradable monomer that can be polymerized using ring-opening polymerization to yield polylactide with a pendant alkyne functionality . This pendant group can be used to further functionalize the polymer or as a backbone for graft copolymer synthesis .

Production of Multi-block Copolymers of Polylactide and Polycarbonate

This compound can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate . These copolymers have unique properties that make them useful in a variety of applications.

Synthesis of Multi-block Polyesters

3-Methyl-1,4-dioxane-2,5-dione can be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters . These polyesters have a wide range of applications in various industries.

Direcciones Futuras

Asymmetrically substituted hemilactides, such as 3-Methyl-1,4-dioxane-2,5-dione, are important precursors for obtaining regular derivatives of polylactide polymers . These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability . The development of new polylactide materials with regular structures could clarify polymer behavior at the supramolecular level and achieve new useful properties .

Mecanismo De Acción

Target of Action

3-Methyl-1,4-dioxane-2,5-dione, also known as 3-Methyl Glycolide , is a structural analog of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene- containing substituents at the sp3C atoms . It is primarily targeted towards the synthesis of polylactide polymers , which are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .

Mode of Action

The compound interacts with its targets through a process of polymerization . The bulkier propynyloxymethyl group is in an axial position with a gauche conformation for the CH2–O–CH2–C segment . This interaction leads to the creation of new polylactide materials with regular structures .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1,4-dioxane-2,5-dione involve the synthesis of polylactide polymers . These polymers are crucial in the production of biodegradable plastics and other materials used in various industries . The compound’s action on these pathways allows for the creation of new polylactide materials with regular structures .

Result of Action

The result of the compound’s action is the production of new polylactide materials with regular structures . These materials have applications in the creation of biodegradable plastics and other materials used in the food and biomedical industries .

Propiedades

IUPAC Name |

3-methyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXNGTMKSZHHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437810 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57321-93-4 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of polymers made from 3-Methyl-1,4-dioxane-2,5-dione compared to other similar polymers?

A1: Polymers derived from 3-Methyl-1,4-dioxane-2,5-dione, while having the same empirical formula as copolymers of lactic and glycolic acid, exhibit distinct physical characteristics. This difference stems from their more regular steric configuration, resulting in predominantly regular side chain spacing and a tendency toward higher crystallinity. []

Q2: Can you elaborate on the applications of 3-Methyl-1,4-dioxane-2,5-dione in a surgical context?

A2: 3-Methyl-1,4-dioxane-2,5-dione, and its 3,6-unsymmetrically substituted derivatives, can be polymerized to create materials suitable for surgical use. These polymers exhibit desirable mechanical properties and are particularly valuable due to their bioabsorbability. Upon implantation into living mammalian tissue, they degrade over time and are replaced by naturally growing tissue. []

Q3: What are the implications of using 4-dimethylaminopyridine (DMAP) and Sodium tetraphenylborate (NaBPh4) in conjunction with 3-methyl-1,4-dioxane-2,5-dione?

A3: The reaction of 3-methyl-1,4-dioxane-2,5-dione with DMAP and NaBPh4 in a specific ratio and under heated conditions leads to the formation of an 18-membered cyclic ester. This ring-enlarging reaction is thought to be initiated by the interaction between DMAP and NaBPh4 at elevated temperatures, creating reactive intermediates that facilitate the formation of the larger ring structure. []

Q4: How does the incorporation of 3-methyl-1,4-dioxane-2,5-dione impact the properties of block copolymers?

A4: Poly(styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PLGA) block copolymers, synthesized using 3-Methyl-1,4-dioxane-2,5-dione (referred to as LGA in the study), demonstrate unique properties. Notably, the χ value of PS-b-PLGA is double that of poly(styrene-b-racemic lactide) (PS-b-PDLLA) at 150 °C. This difference in χ values indicates a significant impact on the miscibility and self-assembly behavior of the block copolymer. []

Q5: Has 3-methyl-1,4-dioxane-2,5-dione been identified in any naturally occurring sources, and if so, what is its potential significance?

A5: Yes, 3-methyl-1,4-dioxane-2,5-dione has been identified as a phytoconstituent in the aqueous seed extract of Momordica charantia Linn (MCA). This is noteworthy because MCA exhibits antidiabetic activity, and 3-methyl-1,4-dioxane-2,5-dione, along with other identified compounds, displayed promising interactions with the α-glucosidase enzyme in computational docking studies. This suggests that 3-methyl-1,4-dioxane-2,5-dione might contribute to the antidiabetic properties of MCA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)